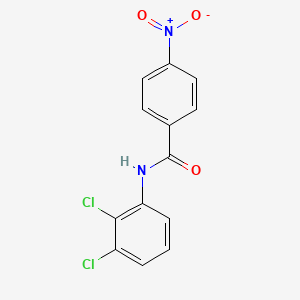

![molecular formula C13H9BrN4OS B5550164 4-[(4-溴苄叉亚胺)氨基]-5-(2-呋喃基)-4H-1,2,4-三唑-3-硫醇](/img/structure/B5550164.png)

4-[(4-溴苄叉亚胺)氨基]-5-(2-呋喃基)-4H-1,2,4-三唑-3-硫醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of triazole derivatives often involves multistep reactions, starting from simple precursors to obtain the desired triazole core, followed by various functionalization steps. For example, triazole compounds can be synthesized through a process that is energetically feasible at room temperature, with the reaction being exothermic, spontaneous, and favored in the forward direction. The synthesis may involve the use of Density Functional Theory (DFT) based calculations to predict the feasibility and outcomes of the synthesis reactions (Srivastava et al., 2016).

Molecular Structure Analysis

The molecular structure of triazole derivatives can be elucidated using various spectroscopic techniques such as FT-IR, UV-visible, NMR, and single-crystal X-ray diffraction. These techniques provide insights into the bond lengths, bond angles, and overall geometry of the molecule. Theoretical studies, such as DFT calculations, complement these experimental methods by predicting the electronic structure and vibrational frequencies, aiding in the confirmation of the molecular structure (Srivastava et al., 2016).

Chemical Reactions and Properties

Triazole derivatives undergo a variety of chemical reactions, including alkylation, aminomethylation, and cyanoethylation. These reactions are crucial for the functionalization of the triazole core, allowing for the introduction of different substituents that can alter the chemical and biological properties of the compound. The choice of reaction conditions, such as the use of KOH or other bases, significantly influences the yield and purity of the final product (Kaldrikyan et al., 2016).

Physical Properties Analysis

The physical properties of triazole derivatives, such as solubility, melting point, and crystallinity, can be characterized through various analytical techniques. These properties are influenced by the molecular structure and the nature of the substituents on the triazole ring. For instance, the crystal structure analysis provides information on the molecular packing, hydrogen bonding, and other intermolecular interactions within the crystal lattice, which affect the compound's physical state and stability (Fun et al., 2009).

Chemical Properties Analysis

The chemical properties of triazole derivatives, such as reactivity, stability, and biological activity, are closely related to their molecular structure. The presence of functional groups such as thiol or amino groups allows for further chemical modifications and interactions with biological targets. Theoretical predictions of biological activity, based on molecular structure, suggest that triazole derivatives can act as potential inhibitors for enzymes or receptors, indicating their significance in drug discovery and medicinal chemistry (Srivastava et al., 2016).

科学研究应用

抗肿瘤活性

4-[(4-溴苄叉亚胺)氨基]-5-(2-呋喃基)-4H-1,2,4-三唑-3-硫醇衍生物已被探索其潜在的抗肿瘤活性。例如,一种三唑的偶氮甲碱衍生物,合成并表征其与铜(I)和锌(II)盐的相互作用,被研究其抗肿瘤作用 (Ghammamy & Sedaghat, 2013).

抗癌特性

这些化合物也已被合成和评估其抗癌特性。一项涉及合成新衍生物并对其进行一系列癌细胞系筛选的研究揭示了它们在癌症治疗中的潜力 (Bekircan et al., 2008).

分子相互作用分析

已经对生物活性 1,2,4-三唑衍生物的分子间相互作用进行了研究。该研究涉及理论分析以了解这些相互作用的性质和能量学,为它们在各个领域的潜在应用提供了见解 (Shukla et al., 2014).

光谱特征和生物活性预测

三唑化合物的生物学活性的光谱特征和理论预测一直是研究的主题。这项研究有助于了解这些化合物的特性,并指导合成具有显着生物活性的新衍生物 (Srivastava et al., 2016).

缓蚀

三唑衍生物,包括席夫碱,已被研究作为缓蚀剂。它们在酸性环境中保护低碳钢等金属的有效性展示了它们的潜在工业应用 (Ansari et al., 2014).

抗菌活性

这些化合物已被合成并测试其抗菌活性。研究表明对不同菌株具有不同程度的有效性,表明它们作为抗菌剂的潜力 (Bayrak et al., 2009).

属性

IUPAC Name |

4-[(E)-(4-bromophenyl)methylideneamino]-3-(furan-2-yl)-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrN4OS/c14-10-5-3-9(4-6-10)8-15-18-12(16-17-13(18)20)11-2-1-7-19-11/h1-8H,(H,17,20)/b15-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYLHUNFDHGVZIQ-OVCLIPMQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NNC(=S)N2N=CC3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3-amino-1-phenyl-1H-1,2,4-triazol-5-yl)thio]-N-methyl-N-phenylacetamide](/img/structure/B5550100.png)

![methyl 4-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}benzoate](/img/structure/B5550105.png)

![1-(4-methylphenyl)-4-[(2-oxo-1-oxaspiro[4.5]dec-4-yl)carbonyl]-2-piperazinone](/img/structure/B5550109.png)

![4-(1-ethyl-1H-imidazol-2-yl)-1-[2-(1H-1,2,4-triazol-1-yl)benzoyl]piperidine](/img/structure/B5550110.png)

![10,11,12,13-tetrahydro-14H-[1]benzothieno[2',3':4,5]pyrimido[2,1-a][1,2,4]triazolo[4,3-c]phthalazin-14-one](/img/structure/B5550115.png)

![2-[(2,2-dimethylpropanoyl)amino]-N-(6-methyl-2-pyridinyl)benzamide](/img/structure/B5550121.png)

![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-5-(methoxymethyl)-2-furamide](/img/structure/B5550135.png)

![2,6-dimethylbenzo-1,4-quinone 1-[O-(2-chlorobenzoyl)oxime]](/img/structure/B5550176.png)

![N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B5550180.png)

![4-[(dimethylamino)sulfonyl]-N-(4-methoxyphenyl)-2-thiophenecarboxamide](/img/structure/B5550184.png)

![2-[2-(1,9-dioxaspiro[5.5]undec-4-ylamino)ethyl]-6-phenylpyridazin-3(2H)-one](/img/structure/B5550196.png)